molecular formula C21H20BrN5OS B2715321 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 403836-66-8

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2715321
CAS RN: 403836-66-8
M. Wt: 470.39
InChI Key: DLFNELGYMXGSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H20BrN5OS and its molecular weight is 470.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Potential Applications

One study analyzed the molecular structure, vibrational frequencies, and assignments of a closely related compound using theoretical calculations and experimental infrared bands. This research suggested potential nonlinear optical applications due to the calculated first hyperpolarizability, indicating a role in the development of materials for optical technologies (Mary et al., 2015). Moreover, molecular docking studies proposed that such compounds could exhibit inhibitory activity against target proteins like TPII, suggesting potential anti-neoplastic properties.

Synthesis of Novel Derivatives

Several studies have focused on synthesizing new derivatives of pyrazoline and related compounds, highlighting their structural characterization and potential biomedical applications. For instance, novel thiazolyl-pyrazoline derivatives bearing 1,2,4-triazole moiety were synthesized, characterized by spectroscopic data, and analyzed via X-ray crystal structure, indicating their stability and potential for further pharmacological exploration (Zeng, Chen, & Liu, 2011).

Antibacterial and Antifungal Screening

Research into the antibacterial and antifungal screening of newly synthesized compounds has demonstrated promising results. A study on novel thiazolyl pyrazole and benzoxazole derivatives revealed their synthesis and characterization, with subsequent screening for antibacterial activities, suggesting potential applications in addressing bacterial infections (Landage, Thube, & Karale, 2019). Another work highlighted the synthesis of dihydro pyrazolyl bisthiazole derivatives, evaluated for their anticancer activity, suggesting some compounds exhibited significant activity against cancer cell lines, further emphasizing the potential of such compounds in medical research (Varluvothu et al., 2022).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5OS/c1-14-3-5-16(6-4-14)19-11-18(15-7-9-17(22)10-8-15)25-27(19)20(28)12-29-21-24-23-13-26(21)2/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFNELGYMXGSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=CN3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

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